Ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Ethyl group (C2H5): Attached to the nitrogen atom, providing the ethyl ester functionality.
Phenyl group (C6H5): Substituted at position 4 of the pyrimido-benzimidazole ring system.
Propyl group (C3H7): Substituted at position 2 of the pyrimido-benzimidazole ring system.
Dihydropyrimido[1,2-a]benzimidazole: The core fused ring system, combining a pyrimidine ring and a benzimidazole ring.
Preparation Methods
Two main synthetic approaches have been reported for this compound:
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Three-Component Synthesis
- Ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides are combined in a sequential manner using Sonogashira reaction followed by [3+3] cyclocondensation .
- Alternatively, ytterbium-catalyzed cascade cyclization involving indoles, terminal alkynes, and aromatic aldehydes can also yield this compound .
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Regioselective Fluorination
Chemical Reactions Analysis
Reactivity: Ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformation. For example, oxidation may involve oxidants like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: These reactions can lead to diverse products, such as hydroxylated derivatives, reduced forms, or substituted analogs.
Scientific Research Applications
Antimicrobial Potential: Some derivatives of this compound exhibit good antimicrobial activity.
Drug Development: Ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate serves as a scaffold for designing novel drugs due to its unique structure.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused pyrimido-benzimidazole structure sets it apart.
Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, share some features but lack the propyl and phenyl substituents.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O2/c1-3-10-17-19(21(26)27-4-2)20(15-11-6-5-7-12-15)25-18-14-9-8-13-16(18)23-22(25)24-17/h5-9,11-14,20H,3-4,10H2,1-2H3,(H,23,24) |
InChI Key |
MZRVAUAUNAVGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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